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Compound of Interest

Compound Name: Phenyl carbamate

Cat. No.: B146086

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
phenyl carbamate, a key organic compound with applications in chemical synthesis and drug
development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed
experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of
phenyl carbamate is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for phenyl carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Phenyl Carbamate
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Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
7.25-7.32 m 2H Ar-H (meta) CDCls
7.13-7.19 m 1H Ar-H (para) CDClIs
7.05 - 7.10 t, J=8.4 Hz 2H Ar-H (ortho) CDCls
5.05 brs 2H -NH:2 CDCls
10.22 brs 1H -NH DMSO-de
7.52 d, J=8.2 Hz 2H Ar-H DMSO-ds
7.44 t, J=8.2 Hz 2H Ar-H DMSO-ds
7.20-7.36 m 5H Ar-H DMSO-ds
7.05 t,J=7.4Hz 1H Ar-H DMSO-ds

Table 2: 3C NMR Spectroscopic Data for Phenyl Carbamate

Chemical Shift (6) ppm Assignment Solvent
152.2 C=0 DMSO-ds
151.0 C (ipso, attached to O) DMSO-ds

C (ipso, attached to N in a
139.1 DMSO-ds
related compound)

129.9 Ar-C DMSO-de
129.3 Ar-C DMSO-de
125.9 Ar-C DMSO-de
123.4 Ar-C DMSO-de
122.4 Ar-C DMSO-ds
118.9 Ar-C DMSO-ds

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b146086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Phenyl Carbamate

Frequency (cm™?) Intensity Assighment
3422-3339 Strong, Broad N-H Stretch

1707 Strong C=0 Stretch

1616 Medium N-H Bend

1384 Medium C-N Stretch

1211 Strong C-O Stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Phenyl Carbamate (Electron lonization)

m/z Relative Intensity Assignment

137 Moderate [M]* (Molecular lon)

94 100% (Base Peak) [Cs.HsoH]+ (Phenol radical
cation)

66 Moderate [CsHe]*

65 Moderate [CsHs]*

44 Moderate [NH2COJ*

39 Moderate [CsHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR Spectroscopy
e Sample Preparation:

o Weigh approximately 10-20 mg of phenyl carbamate for tH NMR or 50-100 mg for 13C
NMR.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry vial.

o Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,
dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o The spectra were acquired on a 400 MHz NMR spectrometer.
o Insert the sample into the spectrometer.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o For 'H NMR, acquire the spectrum using a standard single-pulse experiment. Key
parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a
sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key
parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a
larger number of scans (typically 1024 or more) due to the low natural abundance of 13C. A
relaxation delay of 1-2 seconds is used.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the resulting spectrum to obtain a pure absorption lineshape.
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o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(CDCls: 8 7.26 ppm for 1H; DMSO-ds: & 2.50 ppm for *H and 6 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of solid phenyl carbamate powder onto the center of the ATR
crystal.

e Instrument Setup and Data Acquisition:
o Lower the instrument's pressure arm to bring the sample into firm contact with the crystal.
o Acquire a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~* with a resolution of 4
cm~*. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing and Cleaning:

o After data acquisition, raise the pressure arm and clean the sample from the ATR crystal
using a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction:
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o A small amount of phenyl carbamate is introduced into the mass spectrometer, typically
via a direct insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized in the ion source under high vacuum.

 lonization and Fragmentation:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion ([M]*).

o The molecular ion, being energetically unstable, undergoes fragmentation to produce a
series of smaller, characteristic fragment ions.

e Mass Analysis and Detection:

o The positively charged ions (molecular ion and fragment ions) are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The separated ions are detected, and their abundance is recorded.
» Data Presentation:
o The resulting mass spectrum is plotted as a graph of relative ion abundance versus m/z.

o The most abundant ion is assigned a relative intensity of 100% and is referred to as the
base peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure
confirmation of phenyl carbamate.
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Caption: Workflow for Spectroscopic Analysis of Phenyl Carbamate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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